Methyl-D9-choline chloride
Overview
Description
Methyl-D9-choline chloride is an isotopically labeled choline tracer . It is used as a tracer in various studies and can be used in the determination of betaines by fast atom bombardment mass spectrometry .
Synthesis Analysis
Methyl-D9-choline chloride has been used in studies to analyze phosphatidylcholine (PC) metabolism in preterm infants . It has also been used in the determination of betaines by fast atom bombardment mass spectrometry .Molecular Structure Analysis
The chemical formula of Methyl-D9-choline chloride is C5H5D9ClNO . Its exact mass is 148.13 and its molecular weight is 148.680 .Chemical Reactions Analysis
Methyl-D9-choline chloride has been used in studies to understand the nanostructure and hydration of deep eutectic solvent . It has also been used to study the phospholipid composition and kinetics in different endobronchial fractions .Physical And Chemical Properties Analysis
The molecular weight of Methyl-D9-choline chloride is 148.68 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
1. Prenatal Choline Supplementation
- Application Summary: Methyl-D9-choline chloride is used in prenatal choline supplementation studies. It is used to investigate the effect of prenatal choline supplementation on maternal and fetal biomarkers of choline metabolism among free-living pregnant persons consuming self-selected diets .
- Methods of Application: Participants were randomized to supplemental choline (as choline chloride) intakes of 550 mg/d (500 mg/d d0-choline + 50 mg/d methyl-d9-choline; intervention) or 25 mg/d d9-choline (control) from gestational week (GW) 12–16 until Delivery .
- Results: Participants randomized to 550 (vs. 25) mg supplemental choline/d achieved higher plasma concentrations of free choline, betaine, dimethylglycine, phosphatidylcholine (PC), and sphingomyelin at one or more study timepoint .
2. Deep Eutectic Solvents
- Application Summary: Methyl-D9-choline chloride is used in the formation of deep eutectic solvents (DESs). DESs have emerged as green solvents for new generation technologies owing to their high chemical and thermal stability .
- Methods of Application: Molecular dynamics (MD) simulations were performed to understand the thermophysical and transport properties of choline chloride–based DES and primary alcohol (methanol and ethanol) mixture in relation to microscopic structure .
- Results: The simulation points to the interplay and interactions between the chloride ions and the solvents in determining the structural and transport properties of choline chloride–based DES .
3. Determination of Betaines
- Application Summary: Methyl-D9-choline chloride can be used in the determination of betaines by fast atom bombardment mass spectrometry .
- Results: The results would depend on the specific experiment, but the use of Methyl-D9-choline chloride allows for accurate identification and quantification of betaines .
4. Choline Supplementation in Adults
- Application Summary: Methyl-D9-choline chloride is used in studies analyzing the assimilation of different enterally administered deuterium-labelled (D9-) choline supplements in adults .
- Results: The results would depend on the specific experiment, but the use of Methyl-D9-choline chloride allows for accurate tracking and analysis of choline assimilation .
5. Preterm Infants Supplementation
- Application Summary: Methyl-D9-choline chloride is used in choline supplementation for preterm infants. Choline serves in parenchyma formation by membrane phosphatidylcholine (PC), plasma transport of poly-unsaturated fatty acids (PUFA) via PC, and methylation processes via betaine .
- Methods of Application: In a study, 32 enterally fed preterm infants were given a single dose of 2.7 mg/kg D9-choline-equivalent as D9-choline chloride .
- Results: At 1 hour, plasma D9-choline was 1.8 µmol/L for D9-choline chloride. Maximum plasma D9-PC values at 12 hours were the highest after D9-POPC (14.4 µmol/L), compared to the other components .
6. Green Solvents
- Application Summary: Methyl-D9-choline chloride is used in the formation of deep eutectic solvents (DESs). DESs have emerged as green solvents for new generation technologies owing to their high chemical and thermal stability .
- Methods of Application: Molecular dynamics (MD) simulations were performed to understand the thermophysical and transport properties of choline chloride–based DES .
- Results: The simulation points to the interplay and interactions between the chloride ions and the solvents in determining the structural and transport properties of choline chloride–based DES .
Safety And Hazards
Future Directions
Methyl-D9-choline chloride has been used in studies to characterize PC metabolism in preterm infants . This novel approach may facilitate biochemical phenotyping of patients according to surfactant synthesis and metabolism, enabling individualized treatment approaches for the management of patients in the future .
properties
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-KYRNGWDOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584026 | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-D9-choline chloride | |
CAS RN |
61037-86-3 | |
Record name | Methyl-D9-choline chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline chloride-trimethyl-d9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL-D9-CHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.